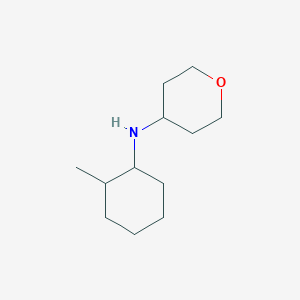
N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine is a chemical compound that belongs to the class of tetrahydropyrans. This compound is characterized by the presence of a tetrahydropyran ring and a cyclohexyl group substituted with a methyl group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine typically involves the reaction of 4-cyanotetrahydropyran with sodium hydroxide or potassium hydroxide solution to form 4-formamidotetrahydropyran. This intermediate is then treated with sodium hypochlorite or sodium hypobromite solution, followed by heating to reflux, resulting in the decarboxylation and formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学研究应用
N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
4-Aminotetrahydropyran: A structurally related compound with similar chemical properties.
N-Methyl-N-tetrahydro-2H-pyran-4-ylamine: Another related compound with a methyl group on the nitrogen atom.
Uniqueness
N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine is unique due to the presence of the 2-methylcyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with other molecules, making it valuable for specific research applications.
生物活性
N-(2-Methylcyclohexyl)tetrahydro-2H-pyran-4-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound possesses a tetrahydropyran ring structure with a 2-methylcyclohexyl group and an amine functional group. Its molecular formula is C13H23N, with a molecular weight of approximately 197.32 g/mol. The structural characteristics contribute to its biological activity, influencing interactions with various biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Neuroactivity : Preliminary studies suggest potential neuroactive properties, possibly through modulation of neurotransmitter systems.
- Antidepressant Effects : Similar compounds have been explored for their antidepressant activities, indicating possible therapeutic applications for mood disorders.
- Anti-cancer Potential : Investigations into structural analogs have shown promising anti-cancer activity, warranting further exploration of this compound in this context.
The specific mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound may interact with various molecular targets, including:
- Neurotransmitter Receptors : Potential interactions with serotonin or dopamine receptors could explain its neuroactive properties.
- Enzymatic Pathways : The compound may modulate enzyme activity involved in metabolic pathways, influencing cellular responses.
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound, providing insights into its therapeutic potential:
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Aminotetrahydropyran | Tetrahydropyran ring with an amino group | Primarily studied for neuroactivity without alkyl substitution. |
| N-Methyltetrahydro-2H-pyran-4-amine | Similar tetrahydropyran structure | Explored for antidepressant effects; lacks cyclohexyl substitution. |
| 2-[1-Methylcyclohexyl]methyl]-2H-triazol-4-amine | Contains triazole ring | Investigated for anti-cancer properties; different heterocyclic structure. |
This compound's cyclohexyl substitution may enhance its interaction with biological targets compared to these analogs.
属性
分子式 |
C12H23NO |
|---|---|
分子量 |
197.32 g/mol |
IUPAC 名称 |
N-(2-methylcyclohexyl)oxan-4-amine |
InChI |
InChI=1S/C12H23NO/c1-10-4-2-3-5-12(10)13-11-6-8-14-9-7-11/h10-13H,2-9H2,1H3 |
InChI 键 |
HVNDIJXVTAQRSI-UHFFFAOYSA-N |
规范 SMILES |
CC1CCCCC1NC2CCOCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















